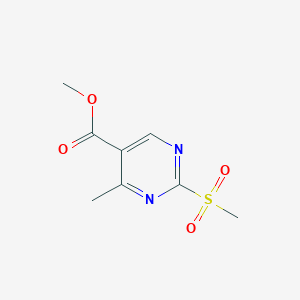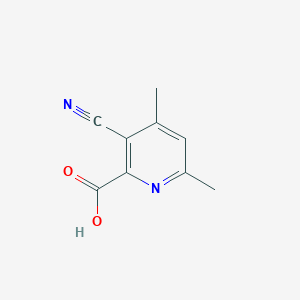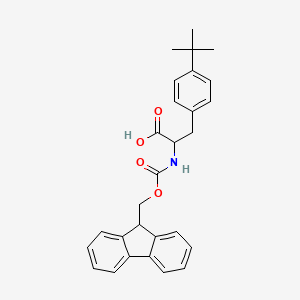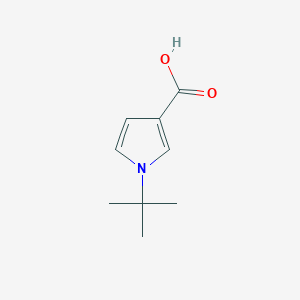
N-(5-氟-3-碘-4-(三甲基甲硅烷基)吡啶-2-基)新戊酰胺
描述
“N-(5-Fluoro-3-iodo-4-(trimethylsilyl)pyridin-2-yl)pivalamide” is a unique chemical compound used in various scientific research . It’s valuable for drug discovery, pharmaceutical synthesis, and catalysis studies. The empirical formula is C13H20FIN2OSi, and the molecular weight is 394.30 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)C(=O)Nc1ncc(F)c(c1I)Si(C)C . This indicates that the molecule contains a pivalamide group (CC©©C=O) and a 5-fluoro-3-iodo-4-(trimethylsilyl)pyridin-2-yl group (Nc1ncc(F)c(c1I)Si©C). Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available resources .科学研究应用
新型合成方法
- 一项研究提出了一种合成取代不同元素吡啶的新方法,包括类似于 N-(5-氟-3-碘-4-(三甲基甲硅烷基)吡啶-2-基)新戊酰胺的衍生物。这项研究增强了对吡啶中官能团安装的理解,这对于开发药物化学中的复杂分子至关重要 (Kieseritzky & Lindström, 2010)。
抗肿瘤活性
- 一项重要的研究合成了 5-氟尿嘧啶的无环核苷酸衍生物,并加入了三甲基甲硅烷基团。该化合物显示出作为一种新衍生物的希望,在抗肿瘤治疗中具有更少的副作用和更广泛的安全范围 (Rosowsky, Kim, & Wick, 1981)。
结构分析和表征
- 对 N-(3-{[(Z)-(3-羟基-4-甲基苯基)亚氨基]甲基}吡啶-2-基)新戊酰胺的分子结构的研究揭示了对具有新戊酰胺、吡啶和羟基-甲基苯基部分的化合物的分子构象和稳定的重要见解 (Atalay, Gerçeker, Esercİ, & Ağar, 2016)。
化学功能化和催化
- 一项研究描述了使用原位生成的酰胺碱对吡啶衍生物与醛进行的去质子化功能化。这项研究与化学合成有关,特别是在类似于 N-(5-氟-3-碘-4-(三甲基甲硅烷基)吡啶-2-基)新戊酰胺的化合物的修饰中 (Shigeno, Nakaji, Kajima, Nozawa‐Kumada, & Kondo, 2019)。
金属化和取代反应
- 对 N-(吡啶-3-基甲基)新戊酰胺和相关衍生物的金属化研究提供了对这类化合物的区域选择性和反应性的见解。这项研究有助于理解如何对 N-(5-氟-3-碘-4-(三甲基甲硅烷基)吡啶-2-基)新戊酰胺和类似化合物进行化学修饰 (Smith, El‐Hiti, Alshammari, & Fekri, 2013)。
属性
IUPAC Name |
N-(5-fluoro-3-iodo-4-trimethylsilylpyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FIN2OSi/c1-13(2,3)12(18)17-11-9(15)10(19(4,5)6)8(14)7-16-11/h7H,1-6H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHKPEYROUUKOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C(=C1I)[Si](C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FIN2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501139344 | |
| Record name | Propanamide, N-[5-fluoro-3-iodo-4-(trimethylsilyl)-2-pyridinyl]-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501139344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Fluoro-3-iodo-4-(trimethylsilyl)pyridin-2-yl)pivalamide | |
CAS RN |
1299607-78-5 | |
| Record name | Propanamide, N-[5-fluoro-3-iodo-4-(trimethylsilyl)-2-pyridinyl]-2,2-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, N-[5-fluoro-3-iodo-4-(trimethylsilyl)-2-pyridinyl]-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501139344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



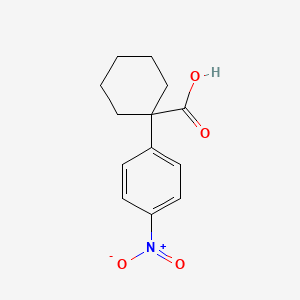

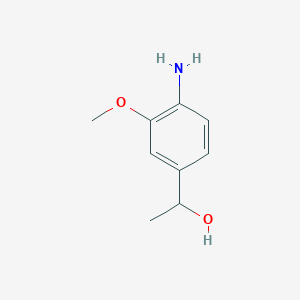

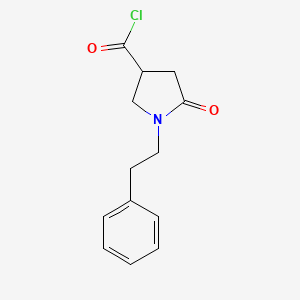
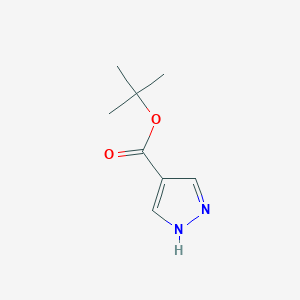
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B1392757.png)
![1-Thia-4-azaspiro[4.6]undecane hydrochloride](/img/structure/B1392758.png)
